

Spectroscopic Characterization of 5-Chloro-2-phenoxynicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxynicotinic acid

CAS No.: 1189749-38-9

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This technical guide provides an in-depth analysis of the spectroscopic data for the compound **5-Chloro-2-phenoxynicotinic acid**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data for this specific compound, this guide will utilize predicted spectroscopic data, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are based on established protocols and data from analogous chemical structures, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

5-Chloro-2-phenoxynicotinic acid (Molecular Formula: $C_{12}H_8ClNO_3$, Molecular Weight: 249.65 g/mol) is a substituted pyridine derivative containing a carboxylic acid, a chloro substituent, and a phenoxy group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **5-Chloro-2-phoxynicotinic acid**, both ^1H and ^{13}C NMR are essential for a complete structural assignment.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and benzene rings. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.45	d	1H	H-6
~8.20	d	1H	H-4
~7.45	t	2H	H-3', H-5'
~7.25	t	1H	H-4'
~7.15	d	2H	H-2', H-6'
~13.5	br s	1H	COOH

Note: These are predicted values and may vary slightly in experimental conditions.

Expertise & Experience in Interpretation:

The protons on the pyridine ring (H-4 and H-6) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The phenoxy group protons will appear in the typical aromatic region. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, which would disappear upon D_2O exchange.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information about all the carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O
~160.0	C-2
~155.0	C-1'
~150.0	C-6
~140.0	C-4
~130.0	C-3', C-5'
~125.0	C-4'
~120.0	C-2', C-6'
~118.0	C-5
~115.0	C-3

Note: These are predicted values and may vary slightly in experimental conditions.

Expertise & Experience in Interpretation:

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the electronegative oxygen and nitrogen atoms (C-2 and C-6) will also be significantly downfield. Quaternary carbons (C-2, C-3, C-5, and C-1') are expected to have lower intensities compared to the protonated carbons.^{[1][2]}

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Chloro-2-phenoxy nicotinic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.^{[3][4][5][6][7]}

Instrumental Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3100-3000	Medium	Aromatic C-H stretch
1710-1680	Strong, Sharp	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic rings)
1250-1200	Strong	C-O stretch (Aryl ether)
1100-1000	Medium	C-Cl stretch

Expertise & Experience in Interpretation:

The most prominent features in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region, and the strong, sharp carbonyl (C=O) stretch. The presence of aromatic rings will be confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region and the aromatic C-H stretches above 3000 cm⁻¹. The C-O stretch of the phenoxy group is also a key diagnostic peak.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **5-Chloro-2-phoxynicotinic acid** sample onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- After the measurement, release the pressure clamp, remove the sample, and clean the crystal.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

- Molecular Ion (M^+): m/z 249 (and a significant $M+2$ peak at m/z 251 in an approximate 3:1 ratio, characteristic of a single chlorine atom).
- Key Fragmentation Peaks:
 - m/z 232 ($M-OH^+$): Loss of a hydroxyl radical from the carboxylic acid.
 - m/z 204 ($M-COOH^+$): Loss of the entire carboxylic acid group.
 - m/z 156: Corresponding to the chlorophenoxy pyridine fragment after loss of $COOH$.
 - m/z 77 ($C_6H_5^+$): Phenyl cation from the cleavage of the ether linkage.

Expertise & Experience in Interpretation:

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Aromatic carboxylic acids typically show a prominent molecular ion peak. Common fragmentation pathways include the loss of the hydroxyl group and the entire carboxylic acid group. Cleavage of the ether bond can also be expected.[\[8\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol for Direct Infusion ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

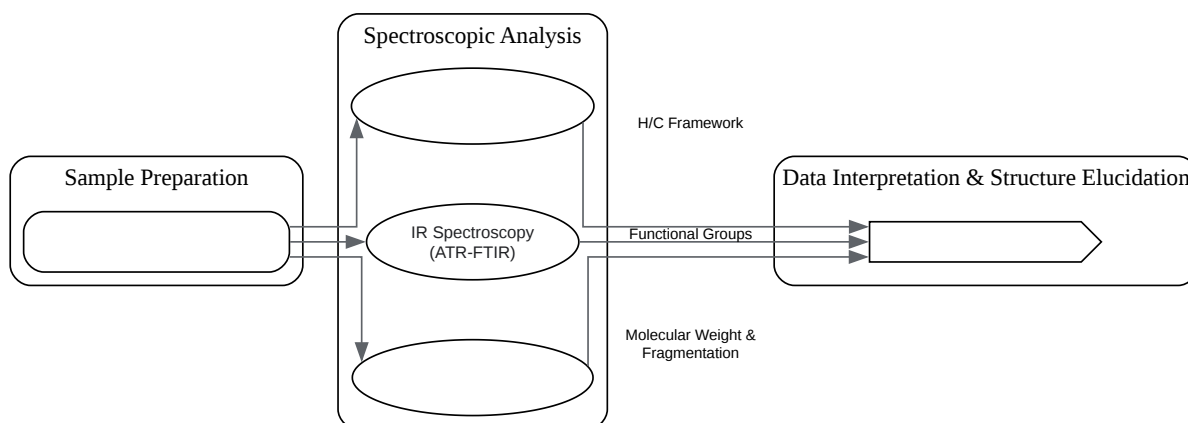
- Sample Preparation: Prepare a dilute solution of **5-Chloro-2-phenoxy nicotinic acid** (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.[\[2\]](#)[\[25\]](#)[\[26\]](#)

- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Instrumental Parameters (Negative Ion Mode):
 - Ionization Mode: ESI-
 - Capillary Voltage: 3-4 kV
 - Nebulizing Gas (N_2): Set to an appropriate flow rate for stable spray.
 - Drying Gas (N_2): Set to a temperature and flow rate to facilitate desolvation (e.g., 300-350 $^{\circ}\text{C}$).
 - Mass Range: Scan from m/z 50 to 500.

In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 248 would be expected as the base peak.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of **5-Chloro-2-phenoxy nicotinic acid**.



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Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and analytical protocols for **5-Chloro-2-phoxynicotinic acid**. By combining the insights from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results. While the presented data is predictive, it is based on sound scientific principles and data from analogous compounds, offering a valuable resource for scientists working with this and related chemical entities.

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